BBBT

Description

Structure

3D Structure

Propriétés

IUPAC Name |

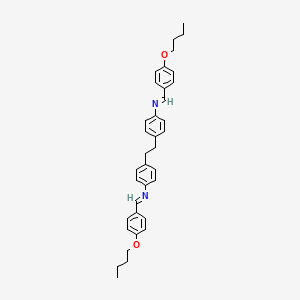

1-(4-butoxyphenyl)-N-[4-[2-[4-[(4-butoxyphenyl)methylideneamino]phenyl]ethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O2/c1-3-5-25-39-35-21-13-31(14-22-35)27-37-33-17-9-29(10-18-33)7-8-30-11-19-34(20-12-30)38-28-32-15-23-36(24-16-32)40-26-6-4-2/h9-24,27-28H,3-8,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNKRTXSIXNCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069317 | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-10-8 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[N-[(4-butoxyphenyl)methylene]benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59261-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis(N-((4-butoxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Architecture of the Blood-Brain Barrier: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

The blood-brain barrier (BBB) is a highly specialized and dynamic interface that meticulously controls the passage of substances between the systemic circulation and the central nervous system (CNS).[1] Its integrity is paramount for maintaining the delicate homeostasis required for proper neuronal function, protecting the brain from potential toxins, and regulating the transport of essential nutrients.[1][2] This guide provides an in-depth exploration of the molecular composition of the BBB, detailing its cellular constituents, the intricate network of junctional proteins, and the array of transport systems that govern its selective permeability.

Cellular Components of the Neurovascular Unit

The BBB is not merely a physical barrier but a complex and interactive system known as the neurovascular unit (NVU).[2][3] This unit comprises several cell types that work in concert to establish and maintain the barrier's unique properties.[4][5]

-

Endothelial Cells: These are the principal cells forming the wall of the brain capillaries.[6] Unlike their counterparts in the peripheral vasculature, brain endothelial cells are characterized by the absence of fenestrations, a low rate of pinocytosis, and the presence of complex tight junctions that severely restrict paracellular diffusion.[7]

-

Pericytes: Embedded within the capillary basement membrane, pericytes share a close relationship with endothelial cells.[8][9] They play a crucial role in inducing and maintaining the barrier properties of the endothelial cells, regulating capillary blood flow, and contributing to angiogenesis. Pericyte-endothelial interactions are vital for the proper formation and function of tight junctions.[8]

-

Astrocytes: These glial cells extend specialized processes called "endfeet" that almost completely ensheathe the brain capillaries.[10][11][12] Astrocytes are critical for the induction and maintenance of the BBB, contributing to its integrity by secreting soluble factors and through direct cell-to-cell communication.[13][14]

-

Neurons and Microglia: These cells are also integral components of the NVU, communicating with the other cell types to modulate BBB function in response to neuronal activity and immunological challenges.[6][15]

The Junctional Complex: Sealing the Paracellular Pathway

The exceptionally low paracellular permeability of the BBB is primarily attributed to the presence of elaborate junctional complexes between adjacent endothelial cells. These complexes are composed of tight junctions and adherens junctions.[16]

Tight Junctions (TJs)

Tight junctions are the most apical component of the intercellular junction and are responsible for creating a high-resistance seal.[17] They are composed of transmembrane proteins and cytoplasmic scaffolding proteins.

-

Transmembrane Proteins:

-

Claudins: This family of proteins is considered the backbone of the TJ strands.[17][18] Claudin-5 is the most abundant and critical claudin at the BBB, playing a major role in restricting the passage of small molecules.[19][20] Claudin-3 and claudin-12 are also present, albeit at lower levels.[18][20]

-

Occludin: While its exact function is still under investigation, occludin is involved in regulating paracellular permeability and maintaining the TJ structure.[17][18]

-

Junctional Adhesion Molecules (JAMs): JAM-A, -B, and -C belong to the immunoglobulin superfamily and are involved in cell-cell adhesion and the recruitment of other TJ proteins.[18]

-

Tricellulin and MarvelD3: These proteins are located at tricellular contacts, where three endothelial cells meet, and are crucial for sealing these specific points.[17]

-

-

Cytoplasmic Scaffolding Proteins:

-

Zonula Occludens (ZO): ZO-1, ZO-2, and ZO-3 are key scaffolding proteins that link the transmembrane TJ proteins to the actin cytoskeleton, thereby anchoring the TJ complex and playing a role in signal transduction.[18]

-

Cingulin, AF-6 (afadin), and 7H6 antigen: These are other accessory proteins that contribute to the organization and regulation of the TJ complex.[21]

-

Adherens Junctions (AJs)

Located just basal to the tight junctions, adherens junctions are critical for the initiation and maintenance of cell-cell adhesion and provide a template for the formation of tight junctions.[9][22]

-

Transmembrane Proteins:

-

Cytoplasmic Scaffolding Proteins:

-

Catenins: p120-catenin, β-catenin, and α-catenin link VE-cadherin to the actin cytoskeleton, stabilizing the adherens junction complex.[23]

-

Molecular Transport Across the Blood-Brain Barrier

While the junctional complexes effectively block paracellular transport, the passage of necessary molecules into and out of the brain is facilitated by a diverse array of transport systems expressed on the luminal (blood-facing) and abluminal (brain-facing) membranes of the endothelial cells.

Carrier-Mediated Transport (CMT)

This type of transport involves membrane proteins that bind to specific solutes and facilitate their movement across the cell membrane. These transporters are crucial for the delivery of nutrients to the brain.[24]

-

Solute Carrier (SLC) Superfamily: This is a large family of transporters responsible for the uptake of a wide range of substances.

-

Glucose Transporters: GLUT1 (encoded by the SLC2A1 gene) is highly expressed at the BBB and is the primary transporter for glucose into the brain.

-

Amino Acid Transporters: The Large neutral Amino Acid Transporter 1 (LAT1), a member of the SLC7 family, transports essential amino acids into the brain.[25]

-

Monocarboxylate Transporters: MCT1 (SLC16A1) facilitates the transport of lactate, pyruvate, and ketone bodies, which are important energy substrates for the brain.[26]

-

Organic Anion and Cation Transporters: OATPs (Organic Anion Transporting Polypeptides), OATs (Organic Anion Transporters), and OCTs (Organic Cation Transporters) are involved in the transport of a variety of endogenous compounds and drugs.[26][27]

-

Active Efflux Transporters

These transporters actively pump substances from the endothelial cells back into the bloodstream, providing a crucial protective mechanism against the entry of potentially harmful xenobiotics.[27]

-

ATP-Binding Cassette (ABC) Transporter Superfamily:

-

P-glycoprotein (P-gp/MDR1): Encoded by the ABCB1 gene, P-gp is a well-characterized efflux transporter with broad substrate specificity, actively removing a wide range of drugs and toxins from the brain.[27]

-

Breast Cancer Resistance Protein (BCRP): Encoded by the ABCG2 gene, BCRP also has a wide substrate range and contributes significantly to the efflux of drugs at the BBB.[27]

-

Multidrug Resistance-Associated Proteins (MRPs): Several MRPs (MRP1, 2, 4, 5, and 6) are expressed at the BBB and participate in the efflux of various compounds, particularly organic anions.[24][27]

-

Receptor-Mediated Transcytosis (RMT)

This pathway facilitates the transport of large molecules, such as peptides and proteins, across the BBB. It involves the binding of the ligand to a specific receptor on the endothelial cell surface, followed by internalization and transport across the cell in vesicles.

-

Transferrin Receptor (TfR): Mediates the transport of iron into the brain.

-

Insulin Receptor: Facilitates the transport of insulin across the BBB.

-

Leptin Receptor: Involved in the transport of leptin, a hormone that regulates appetite.

Quantitative Data on BBB Molecular Components

The following tables summarize the key molecular components of the blood-brain barrier.

| Cellular Component | Key Function at the BBB | Primary Molecular Markers |

| Endothelial Cells | Form the primary physical barrier; express tight junctions and transporters.[6][7] | Claudin-5, Occludin, VE-cadherin, GLUT1, P-glycoprotein.[18][22] |

| Pericytes | Induce and maintain barrier properties; regulate blood flow.[8][28] | PDGFRβ, N-cadherin, Desmin.[9] |

| Astrocytes | Induce and maintain barrier integrity; regulate ion and water homeostasis.[10][13] | Glial Fibrillary Acidic Protein (GFAP), Aquaporin-4 (AQP4).[12][14] |

| Junctional Protein | Category | Primary Function | Localization |

| Claudin-5 | Tight Junction (Transmembrane) | Primary sealing component, restricts small molecules.[19] | Between adjacent endothelial cells.[18] |

| Occludin | Tight Junction (Transmembrane) | Regulates paracellular permeability.[18] | Between adjacent endothelial cells.[18] |

| ZO-1 | Tight Junction (Scaffolding) | Links transmembrane proteins to cytoskeleton.[18] | Cytoplasmic face of tight junctions.[18] |

| VE-cadherin | Adherens Junction (Transmembrane) | Mediates cell-cell adhesion.[22] | Between adjacent endothelial cells.[22] |

| β-catenin | Adherens Junction (Scaffolding) | Links VE-cadherin to the cytoskeleton.[23] | Cytoplasmic face of adherens junctions.[23] |

| Transporter | Family | Primary Function | Direction of Transport | Key Substrates |

| GLUT1 | SLC | Glucose uptake into the brain. | Blood to Brain | Glucose |

| LAT1 | SLC | Essential amino acid uptake. | Blood to Brain | Leucine, Phenylalanine |

| P-glycoprotein (P-gp) | ABC | Efflux of xenobiotics. | Brain to Blood | Various drugs and toxins.[27] |

| BCRP | ABC | Efflux of xenobiotics. | Brain to Blood | Various drugs and toxins.[27] |

| Transferrin Receptor | RMT | Iron uptake into the brain. | Blood to Brain | Transferrin-bound iron |

Experimental Protocols

Studying the molecular composition of the BBB requires a variety of experimental techniques. Below are generalized protocols for key methods.

Immunofluorescence Staining of Brain Capillaries

This method is used to visualize the localization of specific proteins within the BBB.

-

Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) to fix the tissue. Dissect the brain and post-fix in PFA overnight. Cryoprotect the brain by incubating in a sucrose solution. Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

Sectioning: Cut thin sections (e.g., 20 µm) of the brain tissue using a cryostat and mount them on glass slides.

-

Staining:

-

Wash the sections with phosphate-buffered saline (PBS).

-

Permeabilize the tissue with a detergent such as Triton X-100 in PBS.

-

Block non-specific antibody binding using a blocking solution (e.g., normal serum in PBS).

-

Incubate the sections with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.

-

Wash the sections with PBS.

-

Counterstain the cell nuclei with DAPI.

-

-

Imaging: Mount the slides with a mounting medium and visualize the staining using a fluorescence microscope.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the amount of a specific protein in a tissue sample.

-

Sample Preparation: Isolate brain microvessels from fresh or frozen brain tissue. Homogenize the microvessels in a lysis buffer containing protease inhibitors to extract the proteins.

-

Protein Quantification: Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size by running a specific amount of protein lysate on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST. Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Imaging and Analysis: Capture the light signal using a digital imaging system. Quantify the band intensity relative to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression level.

Visualizations

Signaling and Structural Relationships at the Blood-Brain Barrier

Caption: Molecular organization of the endothelial cell junctional complex and its interaction with other cells of the neurovascular unit.

Experimental Workflow for Immunofluorescence Staining

Caption: A generalized workflow for the immunofluorescence analysis of protein expression at the blood-brain barrier.

References

- 1. Blood–brain barrier - Wikipedia [en.wikipedia.org]

- 2. The molecular constituents of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The “Neuro-Glial-Vascular” Unit: The Role of Glia in Neurovascular Unit Formation and Dysfunction [frontiersin.org]

- 5. Cells of the Blood-brain Barrier: an Overview of the Neurovascular Unit in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pericytes: The forgotten controllers of a functional blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astrocyte Endfeet in Brain Function and Pathology: Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astrocyte Endfeet in Brain Function and Pathology: Open Questions | Annual Reviews [annualreviews.org]

- 12. researchgate.net [researchgate.net]

- 13. Disruption of astrocyte-vascular coupling and the blood-brain barrier by invading glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neurovascular unit - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Structure, Function, and Regulation of the Blood-Brain Barrier Tight Junction in Central Nervous System Disorders [frontiersin.org]

- 18. Junctional proteins of the blood-brain barrier: New insights into function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Tight junction proteins at the blood–brain barrier: far more than claudin-5 | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. rupress.org [rupress.org]

- 23. Brain barriers: Crosstalk between complex tight junctions and adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of drug transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 28. Frontiers | Pericytes and Neurovascular Function in the Healthy and Diseased Brain [frontiersin.org]

The Neurovascular Unit: A Technical Guide to its Core Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurovascular unit (NVU) is a complex, integrated system of cells that collectively governs the intricate relationship between the central nervous system (CNS) and its vascular supply.[1] This dynamic interface is crucial for maintaining brain homeostasis, regulating cerebral blood flow to meet the metabolic demands of neural activity, and forming the highly selective blood-brain barrier (BBB).[1][2] Dysfunction of the NVU is a key pathological feature in a wide range of neurological disorders, including stroke, Alzheimer's disease, and multiple sclerosis. A thorough understanding of the individual cellular components and their complex interplay is therefore paramount for the development of effective therapeutic strategies targeting these conditions. This technical guide provides an in-depth overview of the core cellular components of the NVU, presenting key quantitative data, detailed experimental protocols, and visualizations of critical signaling pathways.

Core Cellular Components of the Neurovascular Unit

The NVU is comprised of a synergistic arrangement of vascular, glial, and neuronal cells.[3][4][5][6] The fundamental cellular players include:

-

Endothelial Cells: These specialized cells form the inner lining of the cerebral microvessels and are the primary constituents of the BBB.[6][7] They are interconnected by complex tight junctions and adherens junctions that severely restrict paracellular permeability.[7]

-

Pericytes: Embedded within the basement membrane of capillaries, pericytes share a close physical and functional relationship with endothelial cells.[8][9][10] They are crucial for BBB formation and maintenance, regulation of capillary diameter and blood flow, and angiogenesis.[8][9][10][11]

-

Astrocytes: These glial cells are the most abundant in the CNS and play a critical role in neurovascular coupling.[12][13] Their specialized "endfeet" almost completely ensheathe the cerebral microvasculature, enabling them to sense neuronal activity and signal to the blood vessels to modulate blood flow.[12][13]

-

Microglia: As the resident immune cells of the CNS, microglia continuously survey the brain microenvironment.[14][15] They are integral to the NVU's response to injury and inflammation and can influence BBB permeability.[14][15]

-

Neurons: The signaling activity of neurons is the primary driver of changes in cerebral blood flow.[1][4] Through direct and indirect communication with other NVU cells, neurons ensure that their metabolic needs are met.[1][4]

Quantitative Data on Neurovascular Unit Components

The precise cellular composition and spatial relationships within the NVU are critical for its function. The following tables summarize key quantitative data regarding the cellular components of the NVU.

| Parameter | Species | Brain Region | Value | Reference(s) |

| Glia to Neuron Ratio | Human | Cortex (Gray Matter) | ~1.65:1 | [8] |

| Human | Whole Brain | ~1:1 | [7][16] | |

| Mouse | Cortex | 1:3 | [5] | |

| Astrocyte to Neuron Ratio | Human | Cortex | 1:1.4 | [5] |

| Mouse | - | 1:3 | [5] | |

| Endothelial Cell to Pericyte Ratio | Unspecified | CNS Microvasculature | 1:1 to 3:1 | [17] |

| Unspecified | Muscle | 100:1 | [17] | |

| Pericyte Coverage of Capillaries | Monkey/Human | Retina | >85% | [7][18] |

| Rat | Retina | 41% | [19] | |

| Rat | Cerebral Cortex | 22-30% | [19] | |

| Astrocyte Endfeet Coverage of Microvessels | - | - | Almost complete | [12][13] |

| Molecule | Molecular Weight ( g/mol ) | Permeability Coefficient (cm/s) | Reference(s) |

| Sucrose | 342.3 | 1.1 x 10⁻⁷ | |

| Inulin | ~5200 | 1.3 x 10⁻⁸ | |

| Dextran (70 kDa) | ~70,000 | 1.0 x 10⁻⁹ | |

| Albumin | ~66,500 | 3.0 x 10⁻¹⁰ |

Key Signaling Pathways in the Neurovascular Unit

The intricate communication and coordination among the cellular components of the NVU are mediated by a complex network of signaling pathways. Below are diagrams of three critical pathways that regulate NVU development and function.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Brain Microvascular Endothelial Cells

This protocol describes the isolation of primary brain microvascular endothelial cells (BMECs) from mice, a crucial first step for establishing in vitro BBB models.[11][12][14][20][21]

Materials:

-

Working Buffer: Hank's Balanced Salt Solution (HBSS) with 1.2g/L HEPES.

-

22% Bovine Serum Albumin (BSA) in working buffer.

-

Digestion Solution: Collagenase I and Collagenase/Dispase in DMEM.

-

Culture Medium: DMEM/F12 supplemented with Plasma-Derived Serum (PDS), penicillin/streptomycin, and L-glutamine.

-

Puromycin solution.

-

Fibronectin-coated culture plates.

-

Dounce homogenizer.

-

70 µm cell strainer.

-

Centrifuge.

Methodology:

-

Brain Dissection: Euthanize mice and dissect the brains. Remove the cerebellum, meninges, and large cerebral arteries.

-

Homogenization: Gently homogenize the brain tissue in a Dounce homogenizer with working buffer.

-

Myelin Removal: Centrifuge the homogenate and resuspend the pellet in 22% BSA. A slow centrifugation step will separate the microvessels from the fatty myelin layer.

-

Vessel Isolation: Pellet the microvessels and pass the suspension through a 70 µm cell strainer to remove debris.

-

Digestion: Incubate the isolated vessels with the digestion solution for 1 hour at 37°C to break down the vessel walls.

-

Plating: Resuspend the digested vessels in culture medium and plate them onto fibronectin-coated wells.

-

Puromycin Selection: After overnight incubation, replace the medium with culture medium containing puromycin for 3 or more days to select for endothelial cells.

-

Culture: Maintain the purified BMECs in culture medium, changing the medium every other day.

Protocol 2: In Vitro Blood-Brain Barrier Model and TEER Measurement

This protocol details the setup of a co-culture BBB model and the measurement of its integrity using Transendothelial Electrical Resistance (TEER).[6][18][22][23]

Materials:

-

Transwell inserts with a porous membrane.

-

Primary or immortalized human brain microvascular endothelial cells (hBMECs), astrocytes, and pericytes.

-

Appropriate culture media for each cell type.

-

EVOM (Epithelial Volt/Ohm Meter) with "chopstick" electrodes.

-

Bovine collagen-I, bovine fibronectin, and poly-L-lysine for coating.

Methodology:

-

Coating of Transwell Inserts: Coat the apical side of the Transwell membrane with a mixture of bovine collagen-I, bovine fibronectin, and poly-L-lysine.

-

Seeding of Co-culture: Seed astrocytes and pericytes on the basolateral side of the Transwell insert.

-

Seeding of Endothelial Cells: Seed hBMECs on the apical side of the Transwell membrane.

-

Culture: Maintain the co-culture system in a humidified incubator at 37°C and 5% CO₂.

-

TEER Measurement:

-

Equilibrate the EVOM meter and sterilize the electrodes with 70% ethanol.

-

Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment.

-

Record the resistance reading. To calculate the TEER value (in Ω·cm²), subtract the resistance of a blank, cell-free insert from the resistance of the cell-populated insert and multiply by the surface area of the membrane.

-

Monitor TEER values over time to assess the formation and integrity of the endothelial barrier.

-

Protocol 3: In Vivo Imaging of Cerebral Blood Flow using Laser Speckle Contrast Imaging (LSCI)

LSCI is a powerful technique for real-time, full-field imaging of cerebral blood flow.[3][13][24][25][26]

Materials:

-

Laser diode with a collimation kit.

-

CCD or CMOS camera with a macro zoom lens.

-

LSCI software.

-

Anesthetized animal in a stereotactic frame.

-

Dental drill.

-

Dental cement.

Methodology:

-

Surgical Preparation: Anesthetize the animal and secure it in a stereotactic frame. Expose the skull and thin a region of interest using a dental drill until it is transparent. Create a well around the thinned skull area with dental cement.

-

Imaging Setup: Mount the camera and laser source above the animal. Illuminate the thinned skull region with diffuse laser light.

-

Data Acquisition: Use the LSCI software to acquire raw speckle images. The software will calculate speckle contrast values, which are inversely proportional to blood flow.

-

Analysis: Generate relative blood flow maps to visualize changes in cerebral blood flow in response to stimuli or pathological conditions.

Protocol 4: In Vivo Two-Photon Imaging of the Neurovascular Unit

Two-photon microscopy allows for high-resolution, deep-tissue imaging of cellular and subcellular structures and dynamics within the NVU of a living animal.[4][27][28][29][30]

Materials:

-

Two-photon microscope.

-

Anesthetized animal with a surgically implanted cranial window.

-

Fluorescent dyes for labeling blood plasma (e.g., FITC-dextran) and specific cell types (e.g., sulforhodamine 101 for astrocytes).

-

Transgenic animals expressing fluorescent proteins in specific cell types (e.g., GFP-labeled microglia).

Methodology:

-

Animal Preparation: Anesthetize the animal and secure it under the microscope objective. If not using a transgenic model, administer fluorescent dyes intravenously to label the vasculature and/or specific cells.

-

Image Acquisition:

-

Locate the region of interest through the cranial window.

-

Acquire Z-stacks of images to reconstruct the 3D architecture of the NVU.

-

Perform time-lapse imaging to monitor dynamic processes such as changes in vessel diameter, red blood cell flux, and calcium signaling in astrocytes.

-

-

Data Analysis: Use image analysis software to quantify structural and functional parameters of the NVU, such as vessel diameter, blood flow velocity, and cellular morphology and activity.

Conclusion

The neurovascular unit is a highly organized and dynamic structure that is fundamental to brain health. The intricate interplay between its cellular components ensures the precise regulation of the cerebral microenvironment. This guide has provided a detailed overview of the key cellular players, their quantitative relationships, the signaling pathways that govern their interactions, and the experimental methodologies used to study them. A continued and deepened understanding of the NVU at this technical level is essential for the scientific and drug development communities to unravel the complexities of neurological diseases and to design novel and effective therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. foil.bme.utexas.edu [foil.bme.utexas.edu]

- 4. Frontiers | Acute two-photon imaging of the neurovascular unit in the cortex of active mice [frontiersin.org]

- 5. Human and mouse cortical astrocytes: a comparative view from development to morphological and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Search for True Numbers of Neurons and Glial Cells in the Human Brain: A Review of 150 Years of Cell Counting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stratification of astrocytes in healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin signaling controls development of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Isolation and Cultivation of Primary Brain Endothelial Cells from Adult Mice [en.bio-protocol.org]

- 12. How to culture mouse primary cerebral microvascular endothelial cells | Proteintech Group [ptglab.com]

- 13. How to Build a Laser Speckle Contrast Imaging (LSCI) System to Monitor Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Cultivation of Primary Brain Endothelial Cells from Adult Mice [bio-protocol.org]

- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 16. preprints.org [preprints.org]

- 17. Ratio between endothelial cell/pericyte - Unspecified - BNID 117040 [bionumbers.hms.harvard.edu]

- 18. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Isolation and functional characterization of primary endothelial cells from mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and culture of primary mouse brain microvascular endothelial cells [protocols.io]

- 22. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. [PDF] How to build a Laser Speckle Contrast Imaging (LSCI) system to monitor blood flow. | Semantic Scholar [semanticscholar.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Laser Speckle Contrast Imaging of Cerebral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Two-Photon Microscopy Functional Assays for Serial Imaging of Brain Microvessels and the Neurovascular Unit Through Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]

The Role of Astrocytes in Blood-Brain Barrier Integrity: A Technical Guide

Abstract

The blood-brain barrier (BBB) is a highly selective, dynamic interface essential for maintaining central nervous system (CNS) homeostasis. Its integrity is not solely dependent on the endothelial cells that form the capillary walls but is critically orchestrated by the surrounding neurovascular unit (NVU), in which astrocytes play a pivotal role. These glial cells are indispensable for the induction, maintenance, and regulation of the BBB's unique phenotype through structural support, complex paracrine signaling, and direct communication with other NVU components. In pathological states, astrocyte reactivity can lead to either protective or detrimental effects on barrier function, making them a key therapeutic target for a host of neurological disorders. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the astrocyte's role in BBB integrity, tailored for researchers, scientists, and drug development professionals.

Introduction: The Neurovascular Unit and the Blood-Brain Barrier

The Blood-Brain Barrier (BBB): A Dynamic Interface

The BBB is a specialized structure composed of brain capillary endothelial cells (BCECs) interconnected by intricate tight junctions (TJs) and adherens junctions (AJs).[1] This cellular barrier severely restricts paracellular flux, forcing most molecules to undergo regulated transcellular transport.[1] The BBB phenotype is characterized by low rates of transcytosis and the expression of specific transporters and enzymes that control the passage of nutrients and efflux of toxins.[2]

The Neurovascular Unit (NVU): A Functional Ensemble

The concept of the BBB has evolved from a simple endothelial barrier to a complex, integrated system known as the neurovascular unit (NVU). The NVU comprises BCECs, pericytes, astrocytes, neurons, microglia, and the basement membrane.[3][4] Crosstalk among these cellular components is fundamental for BBB function and the regulation of cerebral blood flow to meet the metabolic demands of neurons.[5][6]

Astrocytes: Central Regulators of the NVU

Astrocytes, the most abundant glial cells in the CNS, are central to the NVU's function.[7] Their perivascular endfeet ensheath more than 99% of the cerebrovascular surface, positioning them as key intermediaries between neurons and the vasculature.[8] They are crucial for inducing and maintaining the barrier properties of BCECs, both during development and in adulthood.[1][9]

Core Mechanisms of Astrocyte-Mediated BBB Regulation

Structural Support and Polarity

Astrocytic endfeet provide structural support to the microvessels and are enriched with specific proteins, such as aquaporin-4 (AQP4), which is vital for water homeostasis and glymphatic function.[7] This direct physical association is believed to contribute to the stability and specialized phenotype of the endothelial cells.[10]

Paracrine Signaling: A Duality of Soluble Factors

Astrocytes secrete a wide array of soluble factors that bidirectionally modulate BBB permeability. This signaling can be broadly categorized into factors that enhance barrier integrity and those that promote its disruption, particularly in pathological contexts.[11][12]

Under physiological conditions, astrocytes release a variety of molecules that are essential for the maintenance of a restrictive barrier:

-

Angiopoietin-1 (ANG-1): Stabilizes blood vessels and enhances the barrier function of endothelial cells.[3][13]

-

Glial-derived Neurotrophic Factor (GDNF): Promotes the expression of tight junction proteins.[3][9]

-

Sonic Hedgehog (Shh): Upregulates the expression of tight junction proteins, including claudin-5 and occludin, in endothelial cells.[11][12][14]

-

Wnt Growth Factors: Activation of the canonical Wnt/β-catenin pathway in endothelial cells is critical for both the development and maintenance of the BBB.[1][14]

-

Apolipoprotein E (ApoE): The ApoE3 isoform produced by astrocytes is protective, whereas the ApoE4 isoform, a genetic risk factor for Alzheimer's disease, is associated with BBB breakdown by activating a pro-inflammatory pathway in pericytes.[1][4][12]

-

Transforming Growth Factor-β (TGF-β): Induces the expression of tight junction proteins like ZO-1 in BCECs.[1][9]

-

Other Factors: Retinoic acid, fibroblast growth factor (FGF), and insulin-like growth factor-1 (IGF-1) also contribute to reinforcing BBB integrity.[11][13]

In response to injury, inflammation, or disease, reactive astrocytes can secrete factors that increase BBB permeability:

-

Vascular Endothelial Growth Factor (VEGF): A key driver of angiogenesis and vascular permeability.[12][15] Astrocyte-derived VEGF-A can disrupt the BBB by downregulating TJ proteins through pathways involving nitric oxide synthase (eNOS).[12][15]

-

Matrix Metalloproteinases (MMPs): These enzymes degrade components of the basement membrane and tight junctions, leading to increased barrier leakage.[12]

-

Pro-inflammatory Cytokines and Chemokines: Molecules such as nitric oxide (NO) and glutamate can be released by reactive astrocytes, contributing to neuroinflammation and BBB dysfunction.[12][14]

Regulation of Endothelial Tight Junctions

A primary mechanism by which astrocytes fortify the BBB is through the upregulation and proper localization of tight junction proteins in BCECs. These proteins, including claudins, occludin, and zonula occludens (ZO) proteins, seal the paracellular space.[1] Studies involving the ablation of astrocytes in adult mice have demonstrated a direct and necessary role for these cells in maintaining TJ integrity, with their loss leading to reduced ZO-1 expression and subsequent BBB leakage.[16]

Key Signaling Pathways in Astrocyte-Endothelial Crosstalk

The communication between astrocytes and endothelial cells is governed by several critical signaling pathways.

The Wnt/β-Catenin Pathway

Astrocytes are a primary source of Wnt ligands in the adult brain.[14] The binding of Wnt to its Frizzled (FZD) receptor on endothelial cells leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for BBB function, including those encoding for tight junction proteins.[1][17]

The Sonic Hedgehog (Shh) Pathway

Astrocytes can secrete Shh, which binds to its receptor Patched-1 (Ptch1) on endothelial cells.[12] This interaction alleviates the inhibition of Smoothened (Smo), initiating a signaling cascade that results in the activation of Gli transcription factors. This pathway is known to increase the expression of claudin-5, occludin, and ZO-1.[12][18]

The ApoE-LRP1 Pathway

This pathway highlights the interplay between astrocytes and pericytes. Astrocyte-secreted ApoE interacts with the low-density lipoprotein receptor-related protein 1 (LRP1) on pericytes.[4] The protective ApoE3 isoform inhibits the pro-inflammatory cyclophilin A (CypA)–NF-κB–MMP-9 pathway in pericytes, thereby stabilizing the BBB. In contrast, ApoE4 fails to suppress this pathway, leading to MMP-9 release and degradation of the endothelial basement membrane and tight junctions.[4][12][18]

Quantitative Analysis of Astrocyte Contribution to BBB Integrity

The most common methods for quantifying BBB integrity in vitro are the measurement of Transendothelial Electrical Resistance (TEER) and paracellular permeability assays. The presence of astrocytes in co-culture models consistently and significantly enhances barrier properties compared to endothelial monocultures.

| Parameter | Condition | Typical Reported Value Range | Implication | References |

| TEER (Ω·cm²) | Endothelial Monoculture (e.g., hCMEC/D3) | 30 - 150 | Low barrier resistance | [19][20] |

| Endothelial-Astrocyte Co-culture | 200 - 800+ | Significantly increased barrier resistance | [14][21] | |

| In Vivo (Rat pial vessels) | 1500 - 8000 | Gold standard; high barrier resistance | [19][22] | |

| Permeability | Endothelial Monoculture | High | Leaky barrier | [21][23] |

| (e.g., Sodium | ||||

| Fluorescein) | Endothelial-Astrocyte Co-culture | Low | Restricted paracellular flux | [21][23] |

Experimental Protocols for Studying Astrocyte-BBB Interactions

In Vitro BBB Co-Culture Model (Transwell System)

The Transwell co-culture system is the most widely used in vitro model to study astrocyte-endothelial interactions.

Methodology:

-

Astrocyte Seeding: Culture primary astrocytes or an astrocyte cell line (e.g., C6) to confluence in the bottom of a 12- or 24-well plate.

-

Insert Preparation: Coat the apical side of a porous polyethylene terephthalate (PET) membrane insert (typically 0.4 µm pore size) with an extracellular matrix component like collagen IV and fibronectin to mimic the basement membrane.

-

Endothelial Seeding: Seed brain endothelial cells (e.g., primary BCECs, hCMEC/D3, or bEnd.3) onto the coated insert at a high density.

-

Co-culture Assembly: Place the endothelial-seeded insert into the well containing the confluent astrocyte monolayer. The two cell types are separated by the porous membrane, allowing for communication via secreted soluble factors (non-contact model).

-

Culture and Maturation: Maintain the co-culture for 3-7 days to allow for the formation of a tight endothelial monolayer and for astrocytes to exert their inductive effects.

Measurement of Transendothelial Electrical Resistance (TEER)

TEER is a non-invasive, real-time method to measure the electrical resistance across an endothelial monolayer, which reflects the integrity of the tight junctions and their ability to restrict ion flow.[24][25]

Methodology:

-

Equipment: Use a voltohmmeter designed for cell culture measurements (e.g., EVOM2™) with a "chopstick" electrode set.

-

Equilibration: Allow the culture plates to equilibrate to room temperature for 15-20 minutes to ensure stable readings.

-

Sterilization: Sterilize the electrode set with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS) or culture medium before use.

-

Measurement: Place the shorter electrode in the apical compartment (inside the insert) and the longer electrode in the basolateral compartment (outside the insert). Ensure the electrodes are positioned consistently and do not touch the cell monolayer.

-

Data Acquisition: Record the resistance value (in Ω).

-

Calculation: Subtract the resistance of a blank, cell-free insert coated with the same matrix from the measured value. Multiply this corrected resistance by the surface area of the membrane (in cm²) to obtain the final TEER value (Ω·cm²).

Paracellular Permeability Assay

This assay quantifies the passage of cell-impermeable tracer molecules across the endothelial monolayer, providing a direct measure of paracellular pathway integrity.[26]

Methodology:

-

Tracer Selection: Choose a fluorescent tracer of a specific molecular weight, such as sodium fluorescein (NaF, 376 Da) for small molecules or FITC-dextrans (4-70 kDa) for larger molecules.

-

Preparation: Gently wash the apical and basolateral compartments with a warm assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Tracer Addition: Add a known concentration of the tracer to the apical compartment.

-

Sampling: At designated time points (e.g., 15, 30, 45, 60 minutes), collect a sample from the basolateral compartment. Replace the sampled volume with fresh assay buffer to maintain sink conditions.

-

Quantification: Measure the fluorescence intensity of the basolateral samples using a plate reader. Convert the intensity to concentration using a standard curve.

-

Calculation: Calculate the permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate of the tracer across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the tracer in the apical chamber.

Astrocytes in Disease: A Compromised Barrier

Reactive Astrogliosis and its Impact on the BBB

In response to virtually all forms of CNS injury and disease, astrocytes undergo a process called reactive astrogliosis.[9] This is a heterogeneous response where astrocytes can adopt different phenotypes.[27] While some reactive states can be protective and aid in repairing the BBB, others can be detrimental, releasing pro-inflammatory and permeability-inducing factors that exacerbate barrier breakdown.[28][29] For example, in conditions like stroke and neuroinflammation, reactive astrocytes can drive BBB disruption through the release of VEGF and MMPs.[9][15]

Implications for Neurological Disorders and Drug Development

BBB dysfunction is a common feature in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.[9][30] Understanding how astrocyte dysfunction contributes to this breakdown is critical for developing new therapeutic strategies. Targeting astrocyte signaling pathways to promote a "pro-integrity" phenotype could represent a novel approach to restore BBB function and limit disease progression. Furthermore, for drug development professionals, robust in vitro models that include astrocytes are essential for accurately predicting the ability of novel therapeutics to cross the BBB.[31][32]

Conclusion

Astrocytes are not merely passive support cells but are dynamic and essential architects of the blood-brain barrier. Through a combination of structural reinforcement and a complex secretome, they dictate the integrity and function of the brain's endothelial interface. The dual nature of their role—protective in health and potentially destructive in disease—places them at a critical nexus in CNS pathophysiology. A thorough understanding of the molecular pathways governing astrocyte-endothelial interactions, facilitated by the quantitative and mechanistic experimental protocols outlined in this guide, is paramount for advancing our knowledge of neurological diseases and for the development of effective CNS therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Astrocyte–endothelial interactions and blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astrocytic modulation of blood brain barrier: perspectives on Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pericytes of the neurovascular unit: Key functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurovascular unit crosstalk: Pericytes and astrocytes modify cytokine secretion patterns of brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blood–Brain Barrier Dysfunction and Astrocyte Senescence as Reciprocal Drivers of Neuropathology in Aging [mdpi.com]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Astrocyte dysfunction and neurovascular impairment in neurological disorders: correlation or causation? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Dual Roles of Astrocyte-Derived Factors in Regulation of Blood-Brain Barrier Function after Brain Damage | Semantic Scholar [semanticscholar.org]

- 12. Astrocyte Involvement in Blood–Brain Barrier Function: A Critical Update Highlighting Novel, Complex, Neurovascular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Motors in Blood–Brain Barrier Maintenance by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Astrocytes dynamically regulate the blood-brain barrier in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. biorxiv.org [biorxiv.org]

- 17. pure.psu.edu [pure.psu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The pivotal role of astrocytes in an in vitro stroke model of the blood-brain barrier [frontiersin.org]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. The pivotal role of astrocytes in an in vitro stroke model of the blood-brain barrier | Semantic Scholar [semanticscholar.org]

- 24. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]

- 26. preprints.org [preprints.org]

- 27. Astrocyte Involvement in Blood–Brain Barrier Function: A Critical Update Highlighting Novel, Complex, Neurovascular Interactions [mdpi.com]

- 28. JCI - Astrocytic tight junctions control inflammatory CNS lesion pathogenesis [jci.org]

- 29. Reactive astrocytes transduce inflammation in a blood-brain barrier model through a TNF-STAT3 signaling axis and secretion of alpha 1-antichymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Astrocytes and human artificial blood-brain barrier models - PMC [pmc.ncbi.nlm.nih.gov]

- 32. View of Astrocytes and human artificial blood-brain barrier models [bjbms.org]

Pericyte Function in Blood-Brain Barrier Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is critical for maintaining the precise microenvironment required for optimal neuronal function and protecting the brain from toxins and pathogens.[2] Pericytes, contractile cells embedded within the basement membrane of blood microvessels, are integral components of the neurovascular unit (NVU) and play a pivotal role in the formation, maintenance, and regulation of the BBB.[2][3][4] Dysfunction or loss of pericytes is increasingly implicated in the pathogenesis of a range of neurological disorders, including stroke, Alzheimer's disease, and multiple sclerosis, underscoring their importance as a potential therapeutic target.[4][5][6]

This technical guide provides a comprehensive overview of the core functions of pericytes in BBB regulation, delving into the key signaling pathways that govern pericyte-endothelial cell interactions. It presents quantitative data from seminal studies in a clear, tabular format for ease of comparison and offers detailed experimental protocols for key methodologies cited. Furthermore, this guide utilizes visualizations to illustrate complex signaling cascades and experimental workflows, aiming to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical area of neurovascular biology.

Core Functions of Pericytes at the Blood-Brain Barrier

Pericytes execute a multitude of functions essential for BBB integrity and overall CNS homeostasis. These include:

-

Induction and Maintenance of Barrier Properties: Pericytes are crucial for the initial formation of the BBB during embryonic development and for its continued integrity throughout adulthood.[7][8] They regulate the expression of tight junction proteins in endothelial cells, which are the primary determinants of paracellular permeability.[6] Pericyte deficiency leads to a significant increase in BBB permeability.[7][8]

-

Regulation of Transcytosis: Pericytes suppress the rate of vesicular transport, or transcytosis, across the endothelial cells of the BBB.[7] In the absence of pericytes, there is an upregulation of molecules involved in endothelial vesicle trafficking, leading to increased leakage of blood-borne substances into the brain parenchyma.[7]

-

Control of Cerebral Blood Flow: Possessing contractile proteins such as α-smooth muscle actin, pericytes can regulate the diameter of capillaries, thereby controlling local cerebral blood flow to meet the metabolic demands of active neurons.[9]

-

Angiogenesis and Vessel Stability: Pericytes are intimately involved in the formation of new blood vessels (angiogenesis) and the stabilization of the microvasculature.[6] They guide the sprouting of new vessels and ensure their proper maturation and integrity.

-

Neuroinflammation: Pericytes can modulate the trafficking of immune cells across the BBB, playing a role in the neuroinflammatory response in various pathological conditions.[10]

-

Phagocytic Activity: Brain pericytes exhibit phagocytic capabilities, contributing to the clearance of cellular debris and toxic metabolites from the CNS.[10]

Key Signaling Pathways in Pericyte-BBB Regulation

The intricate communication between pericytes and endothelial cells is mediated by a number of key signaling pathways that are fundamental to BBB function.

Platelet-Derived Growth Factor-BB (PDGF-BB) / PDGFRβ Signaling

This pathway is the master regulator of pericyte recruitment to and maintenance at the vascular wall.[1] Endothelial cells secrete PDGF-BB, which binds to its receptor, PDGFRβ, expressed on the surface of pericytes.[11] This interaction is critical for pericyte proliferation, migration, and survival.[4][12] Disruption of PDGF-BB/PDGFRβ signaling leads to a severe reduction in pericyte coverage of brain microvessels, resulting in BBB breakdown and embryonic lethality in complete knockout models.[11][12]

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway plays a crucial role in the maturation and stabilization of the BBB.[7][13] TGF-β, secreted by both pericytes and endothelial cells, acts on both cell types.[13] In endothelial cells, TGF-β signaling, in concert with the Notch pathway, upregulates the expression of N-cadherin, an adhesion molecule that strengthens the contact between endothelial cells and pericytes.[7] In pericytes, TGF-β signaling promotes their differentiation and inhibits proliferation.[14]

Angiopoietin/Tie2 Signaling

The Angiopoietin (Ang)/Tie2 signaling pathway is another critical regulator of vascular stability and BBB integrity. Pericytes secrete Angiopoietin-1 (Ang-1), which binds to the Tie2 receptor tyrosine kinase on endothelial cells.[15][16] This interaction promotes the stabilization of cell-cell junctions and suppresses endothelial cell permeability.[17] Angiopoietin-2 (Ang-2), primarily secreted by endothelial cells, often acts as a competitive antagonist to Ang-1, promoting vascular destabilization.[15] The balance between Ang-1 and Ang-2 is therefore crucial for maintaining BBB homeostasis.

Notch Signaling

The Notch signaling pathway is essential for proper vascular development and BBB integrity.[5][18] Pericytes express the Notch3 receptor, while endothelial cells express Notch1 and Notch4.[19][20] Ligands such as Jagged and Delta-like ligand 4 (Dll4) mediate the communication between these cells.[19][20] Notch signaling in endothelial cells, in cooperation with TGF-β signaling, promotes the expression of N-cadherin, strengthening pericyte-endothelial adhesion.[5] In pericytes, Notch3 signaling is important for their proliferation and maturation.[5]

Quantitative Data on Pericyte Function in BBB Regulation

The following tables summarize quantitative data from key studies investigating the impact of pericyte deficiency on BBB properties.

Table 1: Pericyte Coverage and BBB Permeability in Pericyte-Deficient Mouse Models

| Mouse Model | Pericyte Coverage Reduction | Brain Region | Tracer | Increase in BBB Permeability | Reference |

| Pdgfrb+/- | ~30% | Hippocampus | Cadaverine (550 Da) | ~2.5-fold | [21] |

| Pdgfbret/ret | ~75% | Cortex | Cadaverine (550 Da) | ~3-fold | [22][23] |

| Pdgfbret/ret | ~75% | Hippocampus | IgG (~150 kDa) | ~5-fold | [22] |

| Pdgfbret/ret | ~80% | Striatum | Dextran (10 kDa) | ~4-fold | [24][25] |

Table 2: Changes in Gene Expression in Brain Endothelial Cells Upon Pericyte Loss (Pdgfbret/ret mice)

| Gene Category | Gene Examples | Regulation | Functional Implication | Reference |

| Venous Markers | Nr2f2 (Coup-tfII), Lrg1 | Upregulated | Shift towards a venous endothelial cell phenotype | [24][26] |

| Angiogenesis | Angpt2, Fgfbp1 | Upregulated | Promotion of vascular remodeling and sprouting | [24][26] |

| Transporters | Mfsd2a | Downregulated | Potential alteration in lipid transport | [23] |

| Growth Factors | Fgf1, Vegfc | Upregulated | Altered endothelial cell signaling environment | [24][26] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study pericyte function in BBB regulation.

Isolation and Culture of Primary Brain Pericytes from Mouse

This protocol describes a common method for isolating and culturing primary pericytes from the mouse brain.[8][9][27][28]

Materials:

-

Adult mice (e.g., C57BL/6)

-

Dissection tools

-

Dounce tissue grinder

-

Collagenase type II, DNase I

-

Bovine Serum Albumin (BSA)

-

Pericyte growth medium (e.g., DMEM with 20% FBS, penicillin/streptomycin, and growth supplements)

-

Collagen-coated culture flasks/plates

Procedure:

-

Tissue Dissection: Euthanize mice according to approved protocols. Dissect the brains and remove the meninges and cerebellum in cold PBS.

-

Homogenization: Mince the brain tissue and homogenize using a Dounce tissue grinder in a buffer containing BSA.

-

Enzymatic Digestion: Centrifuge the homogenate to pellet the microvessels. Resuspend the pellet in a digestion solution containing collagenase type II and DNase I and incubate at 37°C.

-

Density Gradient Centrifugation: After digestion, wash the cell suspension and perform a density gradient centrifugation (e.g., with 22% BSA) to separate the microvessel fragments from myelin and other cellular debris.

-

Cell Plating and Culture: Collect the microvessel pellet, resuspend in pericyte growth medium, and plate onto collagen-coated culture flasks.

-

Enrichment: Initially, endothelial cells will also be present. After a few passages, the culture conditions favoring pericyte growth will lead to a highly enriched pericyte population. Purity can be confirmed by immunostaining for pericyte markers (e.g., PDGFRβ, NG2) and endothelial markers (e.g., CD31).

In Vivo Measurement of Blood-Brain Barrier Permeability

This protocol outlines a common method for assessing BBB permeability in live animals using fluorescent tracers.[2][10][29]

Materials:

-

Anesthetized mouse with a cranial window or other means of visualizing the cerebral vasculature

-

Two-photon or confocal microscope

-

Fluorescent tracer (e.g., sodium fluorescein, FITC-dextran of various molecular weights)

-

Intravenous injection setup

Procedure:

-

Animal Preparation: Anesthetize the mouse and secure it on the microscope stage. If using a cranial window, ensure the imaging area is clear.

-

Baseline Imaging: Acquire baseline images of the cerebral microvasculature before tracer injection.

-

Tracer Injection: Inject the fluorescent tracer intravenously via the tail vein or a catheter.

-

Time-Lapse Imaging: Immediately after injection, begin acquiring a time-lapse series of images of the brain microvasculature and surrounding parenchyma.

-

Image Analysis: Quantify the fluorescence intensity inside the blood vessels and in the brain parenchyma over time. An increase in parenchymal fluorescence indicates extravasation of the tracer and a breach in the BBB. The rate of extravasation can be calculated to determine the permeability coefficient.

Immunofluorescence Staining of Pericytes and Tight Junction Proteins

This protocol provides a general workflow for visualizing pericytes and tight junction proteins in brain tissue sections.[30][31][32][33]

Materials:

-

Fixed and sectioned brain tissue (frozen or paraffin-embedded)

-

Primary antibodies (e.g., anti-PDGFRβ for pericytes, anti-Claudin-5 or anti-ZO-1 for tight junctions)

-

Fluorescently labeled secondary antibodies

-

Blocking solution (e.g., normal serum in PBS with Triton X-100)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Prepare brain tissue sections on microscope slides.

-

Permeabilization and Blocking: Permeabilize the tissue sections (e.g., with Triton X-100) and then incubate in a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and then incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the sections and then apply a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the stained sections using a fluorescence or confocal microscope. Pericytes and tight junctions will be labeled with different fluorescent colors, allowing for the assessment of their spatial relationship.

Implications for Drug Development

A thorough understanding of pericyte function in BBB regulation is paramount for the development of novel therapeutics for neurological disorders.

-

Targeting BBB Breakdown: In diseases characterized by pericyte loss and subsequent BBB dysfunction, therapeutic strategies aimed at preserving or restoring pericyte coverage could be beneficial. This might involve targeting the signaling pathways that promote pericyte survival and recruitment, such as the PDGF-BB/PDGFRβ pathway.

-

Enhancing Drug Delivery to the CNS: The BBB poses a significant challenge to the delivery of drugs to the brain. Modulating pericyte function to transiently and safely increase BBB permeability could be a viable strategy to enhance the delivery of therapeutic agents to the CNS. However, this approach requires a delicate balance to avoid causing neurotoxicity.

-

Pericytes as a Direct Therapeutic Target: Given their multifaceted roles in the NVU, pericytes themselves could be a direct target for therapies aimed at mitigating neuroinflammation, promoting angiogenesis after injury, or clearing toxic protein aggregates.

Conclusion

Pericytes are indispensable for the proper function of the blood-brain barrier. Through a complex interplay of signaling pathways, they orchestrate the unique phenotype of the brain's microvasculature, ensuring a stable and protective environment for the central nervous system. The quantitative data and experimental methodologies presented in this guide highlight the significant impact of pericytes on BBB integrity and provide a foundation for future research in this dynamic field. For professionals in drug development, a deeper appreciation of pericyte biology will undoubtedly pave the way for innovative therapeutic strategies to combat a wide range of debilitating neurological diseases.

References

- 1. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]

- 3. Transcriptomic Analysis of Human Brain -Microvascular Endothelial Cell Driven Changes in -Vascular Pericytes [mdpi.com]

- 4. Characterisation of PDGF-BB:PDGFRβ signalling pathways in human brain pericytes: evidence of disruption in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notch3 establishes brain vascular integrity by regulating pericyte number - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The Roles of TGF-β Signaling in Cerebrovascular Diseases [frontiersin.org]

- 8. Isolation and Culture of Primary Pericytes from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]

- 9. Isolation of endothelial cells, pericytes and astrocytes from mouse brain | PLOS One [journals.plos.org]

- 10. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PDGFR-β restores blood-brain barrier functions in a mouse model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β Signaling: A Therapeutic Target to Reinstate Regenerative Plasticity in Vascular Dementia? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Angiopoietin-2-induced blood–brain barrier compromise and increased stroke size are rescued by VE-PTP-dependent restoration of Tie2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Item - Notch Signaling in Pericytes during Central Nervous System Vascular Development and Pathology - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Pericytes of the neurovascular unit: Key functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Region-specific permeability of the blood-brain barrier upon pericyte loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 25. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 26. Single-Cell Analysis of Blood-Brain Barrier Response to Pericyte Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A High Output Method to Isolate Cerebral Pericytes from Mouse [jove.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Development of Immunostaining Protocols for 3D Visualization of Pericytes in Human Retinal Flatmounts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bicellscientific.com [bicellscientific.com]

- 32. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 33. researchgate.net [researchgate.net]

The Gatekeeper of the Brain: A Technical Guide to the Discovery and History of the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This meticulously regulated interface is crucial for maintaining the precise homeostasis required for optimal neuronal function, protecting the brain from toxins and pathogens, and regulating the transport of essential nutrients. For drug development professionals, the BBB represents a formidable challenge, as it significantly restricts the entry of therapeutics into the brain. A thorough understanding of its discovery, structure, and the intricate signaling pathways that govern its function is paramount for developing strategies to bypass or modulate this critical barrier. This technical guide provides an in-depth exploration of the history of the BBB's discovery, details of the seminal experiments, and a review of the key signaling pathways that regulate its integrity.

The Dawn of a Concept: Early Experiments and Discovery

The concept of a barrier separating the brain from the circulatory system emerged from a series of insightful experiments in the late 19th and early 20th centuries. These early investigations, primarily utilizing vital dyes, laid the groundwork for our modern understanding of the BBB.

Paul Ehrlich's Pioneering Observations (1885)

The first compelling evidence for the existence of the BBB came from the work of German physician and scientist Paul Ehrlich in 1885. While investigating the staining properties of various aniline dyes for bacteriological studies, Ehrlich observed a peculiar phenomenon.

-

Objective: To study the distribution of vital dyes throughout the body.

-

Animal Models: Mice and other small rodents.[1]

-

Materials:

-

Methodology:

-

A solution of the vital dye was prepared. While exact concentrations from Ehrlich's original work are not consistently documented in modern sources, subsequent studies by his students and others used concentrations in the range of 0.5% to 1% solutions.[2][4]

-

The dye solution was injected intravenously or subcutaneously into the animal subjects.[3]

-

After a period sufficient for systemic circulation and tissue staining, the animals were euthanized and dissected.

-

The organs and tissues were systematically observed for the presence of the dye.

-

-

Observations: Ehrlich noted that while most organs and tissues were stained by the dye, the brain and spinal cord remained conspicuously unstained.[1] He initially attributed this to the brain tissue having a lower affinity for the dyes.[5]

Edwin Goldmann's Definitive Experiments (1913)

Edwin Goldmann, a student of Ehrlich, conducted a series of elegant experiments that not only confirmed his mentor's findings but also refuted the "low affinity" hypothesis, providing definitive proof of a physical barrier.[6][7]

-

Objective: To further investigate the exclusion of vital dyes from the CNS.

-

Animal Models: A variety of species including frogs, mice, rats, guinea pigs, rabbits, dogs, and monkeys were used in his series of experiments.[2]

-

Materials:

-

Methodology:

-

A sterile solution of trypan blue was prepared.

-

The solution was administered via intravenous injection. The volumes varied depending on the animal model.

-

Following systemic circulation of the dye, the animals were euthanized and dissected.

-

Tissues were examined for staining.

-

-

Observations: Goldmann observed that, similar to Ehrlich's findings, all tissues and organs were stained blue except for the brain and spinal cord. The choroid plexus, however, was intensely stained.[2]

-

Objective: To determine if the brain tissue itself was incapable of being stained or if a barrier prevented the dye from reaching it.

-

Materials:

-

Methodology:

-

A sterile solution of trypan blue was prepared.

-

In a now-famous experiment, Goldmann injected 0.5 ml of a 0.5% trypan blue solution directly into the lumbar 'cul-de-sac' (subarachnoid space) of a rabbit.[2][4][8]

-

After allowing time for the dye to distribute within the CNS, the animal was euthanized and dissected.

-

-

Observations: The results were the reverse of the intravenous injections. The brain and spinal cord were intensely stained, while the peripheral organs remained unstained.[2][8] This demonstrated that the brain tissue was capable of taking up the dye and that a barrier existed between the blood and the brain.

The Term "Blut-Hirn-Schranke"

In 1900, the German physician Max Lewandowsky, based on his own experiments with neurotoxins, was the first to coin the term "Blut-Hirn-Schranke," which translates to "blood-brain barrier," to describe this physiological separation.[9]

Summary of Early Experimental Findings

The qualitative results of these pioneering experiments are summarized in the table below. It is important to note that quantitative data from this era is scarce, and the findings were primarily observational.

| Experiment | Investigator(s) | Year(s) | Animal Model(s) | Substance(s) | Route of Administration | Key Observation | Conclusion |

| Vital Dye Staining | Paul Ehrlich | 1885 | Mice, Rats | Aniline Dyes (e.g., Trypan Blue) | Intravenous/Subcutaneous | All organs stained except the brain and spinal cord.[1] | Brain tissue has a low affinity for the dye. |

| Intravenous Dye Injection | Edwin Goldmann | 1913 | Rabbits, Dogs, etc. | Trypan Blue | Intravenous | All organs stained except the brain and spinal cord.[2] | A barrier exists between the blood and the brain. |

| Intracerebral Dye Injection | Edwin Goldmann | 1913 | Rabbits, Dogs | Trypan Blue | Intracerebrospinal Fluid | Brain and spinal cord stained, but not peripheral organs.[2][8] | Confirmed the existence of a blood-brain barrier. |

Visualizing the Barrier: The Advent of Electron Microscopy

For decades after its initial discovery, the physical location and structural basis of the blood-brain barrier remained a subject of debate. The advent of the electron microscope in the mid-20th century provided the necessary tool to visualize the ultrastructure of the brain's microvasculature.

The Landmark Study of Reese and Karnovsky (1967)

In 1967, Thomas Reese and Morris Karnovsky conducted a pivotal study that definitively identified the cellular and subcellular components of the blood-brain barrier.

-

Objective: To identify the precise anatomical location of the blood-brain barrier.

-

Animal Model: Mice.[10]

-

Materials:

-

Methodology:

-

A solution of HRP was injected intravenously into mice.

-

After a circulation time of 10 to 60 minutes, the brains were fixed by perfusion with a fixative solution.[10][12]

-

The brain tissue was then processed for electron microscopy. This involved incubation with a substrate that HRP converts into an electron-dense reaction product, making it visible under the electron microscope.

-

Ultrathin sections of the brain capillaries were examined.

-

-

Observations: Reese and Karnovsky observed that the HRP was confined to the lumen of the brain capillaries. It was unable to pass between the endothelial cells. They identified specialized intercellular junctions, known as tight junctions, that sealed the space between adjacent endothelial cells, preventing the paracellular movement of the HRP tracer.[10][13] They also noted a significantly lower rate of pinocytosis (vesicular transport) in brain endothelial cells compared to those in other tissues.[12]

This seminal work established that the tight junctions between the endothelial cells of the brain's capillaries are the primary structural component of the blood-brain barrier.

The Molecular Architecture and Regulation of the Blood-Brain Barrier

The integrity and function of the blood-brain barrier are maintained by a complex interplay of cellular and molecular components, collectively known as the neurovascular unit. This unit includes the endothelial cells, pericytes, astrocytes, and the basement membrane. The highly restrictive nature of the BBB is primarily due to the intricate network of tight junction proteins that seal the paracellular pathway. The formation and maintenance of these tight junctions are regulated by several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of BBB development and maintenance.[14] Activation of this pathway in brain endothelial cells leads to the upregulation of tight junction proteins, particularly claudin-3 and claudin-5, and the glucose transporter GLUT-1, while downregulating proteins associated with vascular permeability, such as PLVAP (plasmalemma vesicle-associated protein).[14][15]

Protein Kinase C (PKC) Signaling Pathway